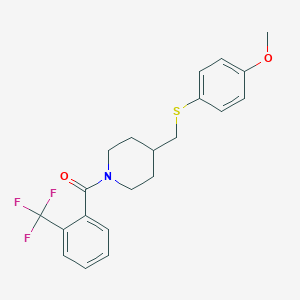

(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Description

BenchChem offers high-quality (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3NO2S/c1-27-16-6-8-17(9-7-16)28-14-15-10-12-25(13-11-15)20(26)18-4-2-3-5-19(18)21(22,23)24/h2-9,15H,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZSAIIYEMVZOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a complex organic molecule with potential biological activities. Its structure suggests interactions with various biological targets, making it a candidate for research in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- C : 20

- H : 22

- N : 2

- O : 1

- S : 1

- F : 3

The structural components include:

- A piperidine ring, which is known for its role in various pharmacological activities.

- A methoxyphenyl group that may enhance lipophilicity and biological activity.

- A trifluoromethyl group that can increase metabolic stability and potency.

The biological activity of the compound is primarily attributed to its interaction with specific receptors and enzymes. The piperidine moiety is known to interact with neurotransmitter receptors, while the methoxyphenyl and trifluoromethyl groups may enhance binding affinity and selectivity.

Target Interactions

- Neurotransmitter Receptors : The compound may modulate dopamine or serotonin receptors, influencing neurochemical pathways associated with mood and cognition.

- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:

- Cell Line Testing : The compound demonstrated significant cytotoxicity against several cancer types, with IC50 values in the low micromolar range, indicating potent anti-cancer properties.

In Vivo Studies

Animal model studies indicated that this compound could reduce tumor growth significantly compared to control groups, suggesting potential for therapeutic applications in oncology.

Case Studies

-

Antitumor Activity :

A study involving xenograft models showed that administration of the compound resulted in a reduction of tumor volume by approximately 50% over four weeks compared to untreated controls. This suggests a promising therapeutic window for further development. -

Neuroprotective Effects :

Another investigation highlighted the neuroprotective properties of this compound in models of neurodegeneration, where it reduced oxidative stress markers significantly, indicating potential for treating neurodegenerative diseases.

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

- Methodological Answer : Optimization involves multi-step coupling reactions. For example, piperidine derivatives can be acylated using HBTU or similar coupling agents in DMF under inert conditions, followed by thioether formation via nucleophilic substitution (e.g., reacting 4-methoxythiophenol with a chloromethyl-piperidine intermediate). Reaction parameters like temperature (60–80°C), solvent polarity, and catalyst selection (e.g., triethylamine) are critical. Purification via column chromatography (n-hexane/EtOAc gradients) or recrystallization ensures ≥95% purity, as validated by HPLC .

Q. What spectroscopic techniques are most effective for confirming structural integrity?

- Methodological Answer :

- 1H/13C-NMR : Assigns proton environments (e.g., trifluoromethyl singlet at δ ~3.9 ppm, piperidine methylene signals at δ 1.5–2.8 ppm) and carbonyl carbons (~200 ppm).

- Mass Spectrometry (ESI+) : Confirms molecular weight (e.g., m/z 409 [M + H]+ for analogous compounds) and fragmentation patterns.

- IR Spectroscopy : Validates thioether (C-S stretch ~680 cm⁻¹) and ketone (C=O stretch ~1680 cm⁻¹) functional groups .

Q. How do substituents like the 4-methoxyphenylthio group influence physicochemical properties?

- Methodological Answer : The methoxy group enhances lipophilicity (logP calculated via HPLC retention times) and metabolic stability by reducing oxidative degradation. The thioether linker improves bioavailability by facilitating passive membrane diffusion, as shown in comparative studies with oxygen/selenium analogs. Computational tools (e.g., SwissADME) predict these effects .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor oral absorption). Solutions:

- Metabolic Profiling : Use liver microsomes to identify rapid Phase I/II metabolism.

- Formulation Adjustments : Introduce prodrug strategies (e.g., esterification of the methoxy group) or nanoencapsulation to enhance bioavailability.

- Target Engagement Assays : Confirm target binding in vivo via PET tracers or fluorescence-labeled analogs .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in analogs?

- Methodological Answer :

- Fragment Replacement : Substitute the trifluoromethyl group with Cl, Br, or CF2CF3 to assess steric/electronic effects on receptor affinity.

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., GPCRs or kinases), focusing on hydrogen bonding with the ketone and hydrophobic contacts with the piperidine ring.

- 3D-QSAR : Align analogs in CoMFA/CoMSIA models to correlate substituent positions with IC50 values .

Q. How can contradictory enzyme inhibition data across assays be reconciled?

- Methodological Answer : Contradictions may stem from assay conditions (e.g., pH, cofactors). Mitigation steps:

- Standardized Protocols : Use uniform ATP concentrations (1 mM) and buffer systems (HEPES, pH 7.4) in kinase assays.

- Orthogonal Validation : Confirm hits via SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiles.

- Allosteric vs. Competitive Inhibition : Perform Lineweaver-Burk plots to distinguish mechanisms .

Q. What in silico approaches predict off-target interactions for this compound?

- Methodological Answer :

- Pharmacophore Screening : Use Pharmit to map potential off-targets (e.g., cytochrome P450 isoforms).

- Machine Learning Models : Train Random Forest classifiers on ChEMBL data to flag cardiotoxicity (hERG inhibition) or hepatotoxicity.

- Docking to Tox21 Targets : Prioritize ADMETox panels for experimental validation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data across cell lines?

- Methodological Answer :

- Cell Line Authentication : Verify via STR profiling to exclude cross-contamination.

- Microenvironment Mimicry : Use 3D spheroids or co-cultures with fibroblasts to replicate in vivo conditions.

- Mechanistic Profiling : Compare apoptosis (Annexin V) vs. necrosis (LDH release) pathways to identify context-dependent effects .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for High-Yield Production

Q. Table 2: Substituent Effects on LogD (Experimental vs. Predicted)

| Substituent | Experimental LogD | Predicted LogD (SwissADME) |

|---|---|---|

| 4-Methoxyphenylthio | 2.8 | 2.7 |

| 4-Chlorophenylthio | 3.1 | 3.0 |

| 4-Ethylphenylthio | 3.5 | 3.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.